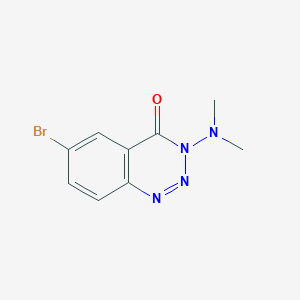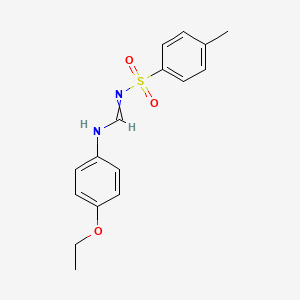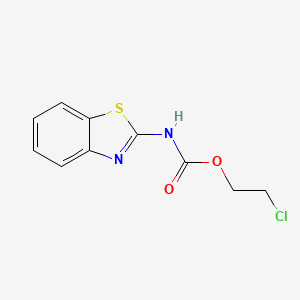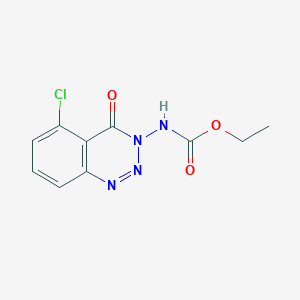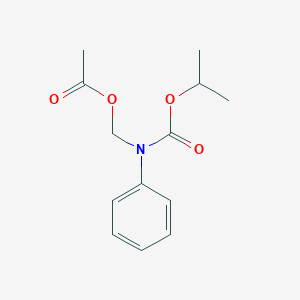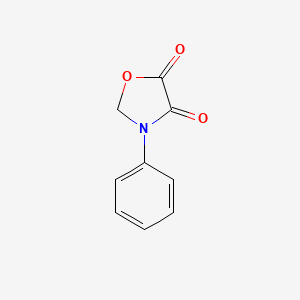
3-Phenyl-oxazolidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-oxazolidine-4,5-dione is a heterocyclic organic compound that features an oxazolidine ring with a phenyl group attached to the third carbon atom. This compound is part of the oxazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenyl-oxazolidine-4,5-dione can be synthesized through various methods. One common approach involves the reaction of phenylglycine with carbon dioxide under high pressure and temperature conditions. Another method includes the cyclization of N-phenylglycine with phosgene or triphosgene in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent quality and yield. The process often employs catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-oxazolidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Oxazolidinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines.
Scientific Research Applications
3-Phenyl-oxazolidine-4,5-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-oxazolidine-4,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound’s effects on cellular pathways depend on its ability to modulate protein-protein interactions and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-oxazolidine-4,5-dione
- 4-Phenyl-oxazolidine-2,5-dione
- 5-Phenyl-oxazolidine-2,4-dione
Uniqueness
3-Phenyl-oxazolidine-4,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazolidinones, it exhibits higher stability and selectivity in certain reactions, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
3-phenyl-1,3-oxazolidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-9(12)13-6-10(8)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUNABGMFJSDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(=O)C(=O)O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
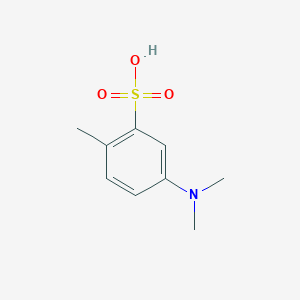
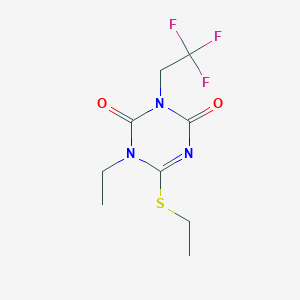
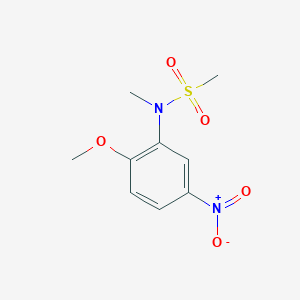
![5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid](/img/structure/B8039507.png)
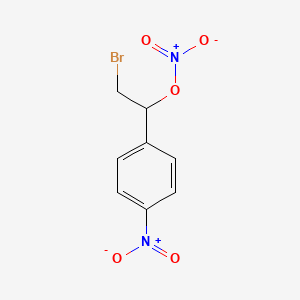
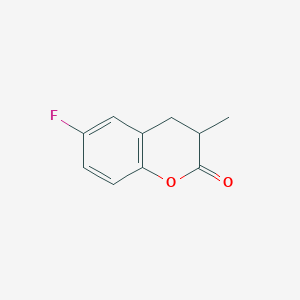
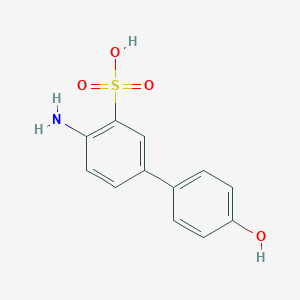
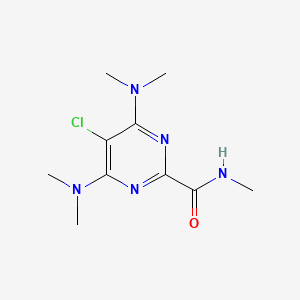
![ethyl N-[4-[ethoxycarbonyl(methyl)amino]-3,6-dioxocyclohexa-1,4-dien-1-yl]-N-methylcarbamate](/img/structure/B8039538.png)
